molecular formula C8H3F2NO2 B136047 4,6-difluoro-1H-indole-2,3-dione CAS No. 126674-93-9

4,6-difluoro-1H-indole-2,3-dione

Cat. No. B136047
M. Wt: 183.11 g/mol
InChI Key: YIVXDNUTNIKQMY-UHFFFAOYSA-N
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Description

4,6-Difluoro-1H-indole-2,3-dione is a chemical compound with the molecular formula C8H3F2NO2 . It is a pale-yellow to yellow-brown solid .


Synthesis Analysis

The synthesis of 4,6-difluoro-1H-indole-2,3-dione involves two stages . In the first stage, the product from stage 1 (21.1 g, 105 mmol) is added to 50-60° C. hot concentrated sulfuric acid (115 ml) over 15 min. The mixture is then heated to 100° C., stirred for 30 min and, after cooling to room temperature, poured slowly onto ice (1.2 kg). The precipitated solid is filtered off, washed neutral with water, and dried over phosphorus pentoxide in a desiccator .


Molecular Structure Analysis

The molecular structure of 4,6-difluoro-1H-indole-2,3-dione consists of 8 carbon atoms, 3 hydrogen atoms, 2 fluorine atoms, 1 nitrogen atom, and 2 oxygen atoms . The InChI code is 1S/C8H3F2NO2/c9-3-1-4 (10)6-5 (2-3)11-8 (13)7 (6)12/h1-2H, (H,11,12,13) and the InChI key is YIVXDNUTNIKQMY-UHFFFAOYSA-N .


Physical And Chemical Properties Analysis

4,6-Difluoro-1H-indole-2,3-dione is a pale-yellow to yellow-brown solid . It has a molecular weight of 183.11 . The compound is very soluble, with a solubility of 2.32 mg/ml or 0.0127 mol/l according to ESOL, and 6.13 mg/ml or 0.0335 mol/l according to Ali .

Scientific Research Applications

Antibacterial and Antifungal Activities

4,6-Difluoro-1H-indole-2,3-dione and its derivatives have been synthesized and evaluated for antimicrobial activities. A study by Chundawat et al. (2016) demonstrated that some synthesized compounds showed good antimicrobial activities against bacteria and fungi, highlighting their potential in pharmaceutical applications (Chundawat et al., 2016).

Chemosensor Applications

Research by Fahmi et al. (2019) explored the use of 1H-indole-2,3-dione as a chemosensor. It was found to have a high sensing capability and selective detection for Fe3+ ions, indicating its potential in environmental and analytical chemistry (Fahmi et al., 2019).

Synthesis of Heterocyclic Compounds

The compound has been utilized in the synthesis of a variety of heterocyclic compounds, which are useful in drug synthesis. Garden and Pinto (2001) discussed its role in synthesizing indoles and quinolines and its function as a biochemical process modulator (Garden & Pinto, 2001).

Anticorrosion and Antibacterial Evaluation

1H-Indole-2,3-dione, a compound similar to 4,6-difluoro-1H-indole-2,3-dione, has been studied for its anticorrosion and antibacterial properties. Yanhong Miao (2014) highlighted its effectiveness as an inhibitor against metal corrosion and its antibacterial activities (Yanhong Miao, 2014).

Safety And Hazards

The safety information for 4,6-difluoro-1H-indole-2,3-dione indicates that it has a GHS07 pictogram and a warning signal word . The hazard statements include H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . The precautionary statements include P261 (Avoid breathing dust/fume/gas/mist/vapours/spray), P305 (IF IN EYES), P338 (Remove contact lenses if present and easy to do – continue rinsing), and P351 (Rinse cautiously with water for several minutes) .

properties

IUPAC Name

4,6-difluoro-1H-indole-2,3-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H3F2NO2/c9-3-1-4(10)6-5(2-3)11-8(13)7(6)12/h1-2H,(H,11,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YIVXDNUTNIKQMY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C2=C1NC(=O)C2=O)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H3F2NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70562625
Record name 4,6-Difluoro-1H-indole-2,3-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70562625
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

183.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4,6-difluoro-1H-indole-2,3-dione

CAS RN

126674-93-9
Record name 4,6-Difluoro-1H-indole-2,3-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70562625
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A solution of 3,5-difluoroaniline (10.8 g) in a mixture of 12N aqueous hydrochloric acid solution (7.5 ml) and water (90 ml) was added to a stirred mixture of chloral hydrate (9.2 ml), sodium sulphate decahydrate (240 g) and water (210 ml). A solution of hydroxylamine hydrochloride (18.6 g) in water (90 ml) was then added and the mixture was heated to 120° C. for 45 minutes. The mixture was cooled to ambient temperature and the precipitate was isolated and dried under vacuum. The material so obtained was added to concentrated sulphuric acid (60 ml) and the mixture was stirred and heated to 80-90° C. for 10 minutes. The mixture was cooled to ambient temperature and poured onto a 1:1 mixture of ice and water (600 ml). The precipitate was isolated, washed with water and dried under vacuum at 50° C. to give 4,6-difluoro-2,3-dioxoindoline (14 g); NMR Spectrum: (DMSOd6) 6.61 (m, 1H), 6.9 (m, 1H).
Quantity
10.8 g
Type
reactant
Reaction Step One
Quantity
7.5 mL
Type
solvent
Reaction Step One
Name
Quantity
90 mL
Type
solvent
Reaction Step One
Quantity
9.2 mL
Type
reactant
Reaction Step Two
Quantity
240 g
Type
reactant
Reaction Step Two
Name
Quantity
210 mL
Type
solvent
Reaction Step Two
Quantity
18.6 g
Type
reactant
Reaction Step Three
Name
Quantity
90 mL
Type
solvent
Reaction Step Three
Quantity
60 mL
Type
reactant
Reaction Step Four
Name
Quantity
600 mL
Type
solvent
Reaction Step Five

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
JG Ford, SM Pointon, L Powell… - … Process Research & …, 2010 - ACS Publications
Process research and development of a synthetic route towards a novel SRC kinase inhibitor is described. The Medicinal Chemistry route was very long and suffered from extensive use …
Number of citations: 15 pubs.acs.org

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